Germacrone

Übersicht

Beschreibung

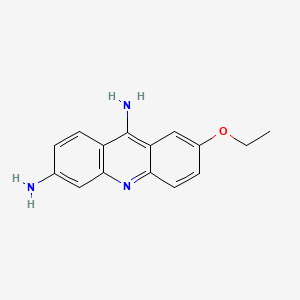

Germacrone is a sesquiterpene which has been isolated from Geranium macrorrhizum . It has shown antiviral properties in an animal model of influenza infection . Germacrone is an anti-inflammatory ingredient in the Chinese medicine zedoary turmeric .

Synthesis Analysis

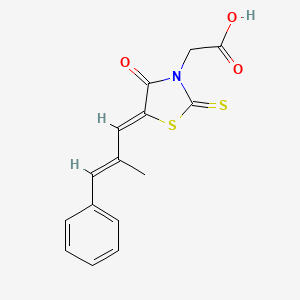

Biosynthesis of germacrene A, a direct precursor of germacrone, in Escherichia coli was successfully performed and 11.99 mg/L germacrone A was obtained . Novel germacrone derivatives were designed based on the theories of bioalkylating agents, synthesized, and then investigated for their inhibition effects on Bel-7402, HepG2, A549, and HeLa cells .Molecular Structure Analysis

The molecular structure of germacrone was proposed based on its pyrolytic transformation into β-elemene . Theoretical 1H–1H nuclear coupling constants (JH–H) were calculated for the three most stable conformers of compound 13 .Chemical Reactions Analysis

The chemical reactivity of germacrone, including cyclization reactions, has been presented . Gas chromatographic analyses of essential oils generally show that germacrane sesquiterpenoids are often accompanied by their corresponding elemane Cope rearrangement products .Physical And Chemical Properties Analysis

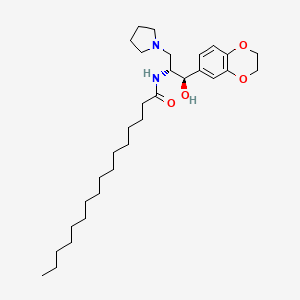

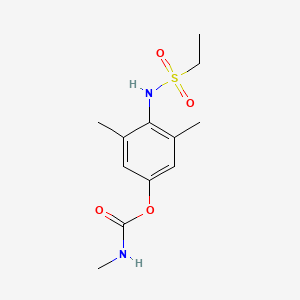

The molecular formula of Germacrone is C15H22O and its molecular weight is 218.33 . It is used for R&D purposes only and not for medicinal or household use .Wissenschaftliche Forschungsanwendungen

Insecticidal and Acaricidal Compounds

- Field : Organic Chemistry, Biotechnology

- Application : Germacrone derivatives have been found to possess significant insecticidal activity . They are used as starting material for the generation of molecular diversity .

- Methods : Starting from the natural product germacrone, up to 23 derivatives have been synthesized in 1–3 steps by achieving different cyclizations and by varying the oxidation state of germacrone .

- Results : The biocidal activity of most of these compounds was assayed against the tick Hyalomma lusitanicum. The acaricidal effects of compound 24 were four times higher than that of germacrone .

Treatment of Breast Cancer

- Field : Pharmacology, Bioinformatics

- Application : Germacrone, curdione, and furanodiene have been shown to be useful in the treatment of breast cancer .

- Methods : A bioinformatics approach was used to identify pathways and key genes or proteins in human diseases and to predict the potential effects of TCM ingredients .

- Results : Eleven targeted genes/proteins, 4 key pathways, and 10 biological processes were identified to participate in the mechanism of action in treating breast cancer with germacrone, curdione, and furanodiene .

Anticancer Agent

- Field : Pharmacology

- Application : Germacrone has been reported to exhibit many pharmacological properties, especially the anticancer effect .

- Methods : Many in vitro experiments have been performed on various cancer cell lines, trying to explore their anticancer mechanism .

- Results : The detailed results are not provided in the source .

Antiviral Agent

- Field : Pharmacology

- Application : Germacrone was found to protect mice against lethal infection from influenza A (H1N1 and H3N2) and B .

- Methods : The methods of application or experimental procedures are not provided in the source .

- Results : Germacrone inhibited the “attachment/entry step and the early stages of the viral replication cycle” in a dose-dependent fashion .

Mosquito Control

- Field : Organic Chemistry, Biotechnology

- Application : Germacrone is used as a starting material for the synthesis of 9-methylgermacrene to be used in mosquito control compositions .

- Methods : The methods of application or experimental procedures are not provided in the source .

- Results : Germacrone (1) is an insect antifeedant a thousand times more potent than germacrone against Rhopalosiphum padi, which makes this substance a promising selective antifeedant against this cereal pest .

Co-production of Germacrone A and Lycopene

- Field : Biotechnology

- Application : A co-biosynthesis system for germacrene A, direct precursor of β-elemene, and lycopene, another kind of isoprenoid, was constructed .

- Methods : The cultivation conditions were optimized .

- Results : The germacrene A production was increased to the highest level reported to date, 364.26 mg/L, threefold increase to the strain with only germacrene A production .

Anti-Inflammatory Agent

- Field : Pharmacology

- Application : Germacrone has been found to have anti-inflammatory properties .

- Methods : The methods of application or experimental procedures are not provided in the source .

- Results : The detailed results are not provided in the source .

Antioxidant Agent

Safety And Hazards

Zukünftige Richtungen

Germacrone has been reported to exhibit many pharmacological properties, especially the anticancer effect . Many in vitro experiments have been performed on various cancer cell lines, trying to explore their anticancer mechanism . Structural modification and analogue design are worthy of further study in the future .

Eigenschaften

IUPAC Name |

(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULGCQHVOVVRN-SWZPTJTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germacrone | |

CAS RN |

6902-91-6 | |

| Record name | Germacrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6902-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germacrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germacrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMACRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2WQ6N4FBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)